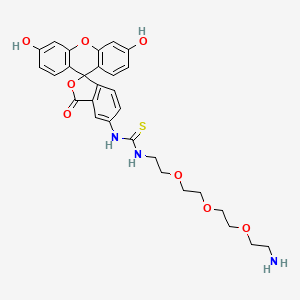

Fluorescein-PEG3-Amine

描述

Fluorescein-PEG3-Amine is a compound that combines fluorescein, a widely used fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This combination enhances the solubility of fluorescein in aqueous media and reduces steric hindrance during binding. The compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-PEG3-Amine typically involves the conjugation of fluorescein with a PEG spacer and an amine group. The process begins with the activation of fluorescein, followed by the attachment of the PEG spacer through a series of ethylene glycol units.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

化学反应分析

Types of Reactions: Fluorescein-PEG3-Amine undergoes several types of chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.

Oxidation and Reduction Reactions: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Carboxylic Acids and NHS Esters: These reagents are commonly used to react with the amine group to form stable amide bonds.

Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents due to their ability to dissolve both the reactants and the product.

Major Products: The primary products of these reactions are amide-linked conjugates, which retain the fluorescent properties of fluorescein while gaining the functional benefits of the attached molecules .

科学研究应用

Chemical Applications

Fluorescent Probes:

Fluorescein-PEG3-Amine serves as a fluorescent probe for detecting chemical substances. Its fluorescence properties allow researchers to study reaction mechanisms and monitor chemical interactions in real-time. The excitation/emission maxima at 494/517 nm make it suitable for various fluorescence-based assays.

Table 1: Fluorescence Properties of this compound

| Property | Value |

|---|---|

| Excitation Maximum | 494 nm |

| Emission Maximum | 517 nm |

| Solubility | High in aqueous solutions |

Biological Applications

Fluorescence Microscopy and Flow Cytometry:

In biological research, this compound is employed to label proteins and other biomolecules for visualization using fluorescence microscopy and flow cytometry. Its ability to enhance the visibility of cellular components aids in studying cellular processes such as protein localization and interaction.

Case Study: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling antibodies for flow cytometry analysis. The labeled antibodies showed increased sensitivity and specificity in detecting target antigens on cell surfaces, highlighting the compound's utility in immunological studies.

Medical Applications

Development of Diagnostic Tools:

this compound is utilized in the creation of diagnostic agents, particularly in imaging techniques. Its fluorescent properties facilitate the detection of specific cells or tissues, making it valuable in early disease diagnosis.

Proteolysis-Targeting Chimeras (PROTACs):

One of the most significant applications of this compound is as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade specific proteins within cells, which can be crucial for targeted cancer therapies. The PEG spacer reduces steric hindrance, improving the efficacy of these therapeutic agents.

Case Study: Targeted Protein Degradation

A research article highlighted the use of this compound in developing PROTACs targeting oncogenic proteins. The study reported successful degradation of target proteins in cancer cell lines, demonstrating the compound's potential in therapeutic applications.

Industrial Applications

Manufacturing of Fluorescent Dyes:

this compound is also applied in the industrial production of fluorescent dyes and sensors used in various processes such as quality control and environmental monitoring.

作用机制

The mechanism of action of Fluorescein-PEG3-Amine primarily involves its fluorescent properties and its ability to form stable conjugates with other molecules. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a longer wavelength (517 nm), making it useful for fluorescence-based detection and imaging . The PEG spacer enhances solubility and reduces steric hindrance, while the amine group allows for the formation of stable amide bonds with various target molecules .

相似化合物的比较

Fluorescein-PEG3-Amine can be compared with other similar compounds, such as:

Fluorescein-PEG4-Amine: Similar to this compound but with an additional ethylene glycol unit, providing slightly different solubility and steric properties.

Fluorescein-PEG2-Amine: Contains one less ethylene glycol unit, resulting in different solubility and binding characteristics.

Fluorescein-PEG3-Azide: Features an azide group instead of an amine, which can be used in click chemistry reactions.

This compound is unique due to its balanced combination of solubility, steric properties, and reactivity, making it a versatile tool in various scientific and industrial applications .

生物活性

Fluorescein-PEG3-Amine is a compound that integrates fluorescein, a well-known fluorescent dye, with a polyethylene glycol (PEG) spacer and an amine group. This unique structure enhances the compound's solubility in aqueous environments and reduces steric hindrance, making it suitable for various biological applications, particularly in the realm of targeted protein degradation through PROTAC (proteolysis-targeting chimeras) technology.

Chemical Structure and Properties

Chemical Composition:

- Fluorescein: A fluorescent dye that emits bright green light when excited.

- PEG Spacer: A hydrophilic polymer that increases solubility and biocompatibility.

- Amine Group: Facilitates conjugation with other biomolecules.

The combination of these components results in a compound that can effectively label biological molecules while also serving as a functional linker in PROTACs, enabling targeted degradation of specific proteins within cells.

This compound operates primarily through its free amine group, which can interact with carboxylic acids on target proteins or other biomolecules. This interaction is crucial for the formation of stable conjugates, allowing for effective targeting and degradation of proteins involved in various cellular processes. The PEG spacer not only enhances solubility but also provides flexibility that can improve binding efficiency to targets.

Biological Applications

-

Fluorescent Imaging:

- Used in fluorescence microscopy and flow cytometry to visualize biological samples.

- Enhances contrast in imaging techniques, particularly for tracking cellular processes.

- Targeted Protein Degradation:

- Research Applications:

Study 1: Efficacy in Tumor Imaging

A study demonstrated the application of PEGylated fluorescein derivatives in enhancing tumor imaging contrast. The research indicated that pegylated fluorescein showed improved uptake in tumor tissues compared to its non-pegylated counterparts, suggesting its potential utility in surgical oncology for real-time tumor visualization .

Research focused on the role of this compound as a PROTAC linker revealed that it effectively recruits E3 ligases to targeted proteins, leading to their degradation. This study highlighted the compound's ability to modulate cellular pathways by selectively degrading oncogenic proteins, thus providing a therapeutic strategy against cancer .

Biochemical Pathways Affected

The primary biochemical pathways influenced by this compound involve:

属性

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJRQGZXMBEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。